molecular formula C31H33N3O4S2 B2997791 ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532974-53-1

ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2997791
CAS No.: 532974-53-1
M. Wt: 575.74
InChI Key: TVSITFAUFWPXCJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional organic compound featuring a cyclopenta[b]thiophene core substituted with an acetamido-linked indole moiety. The indole group is further modified with a 3,5-dimethylphenylformamidoethyl chain, while the thiophene ring is esterified with an ethyl carboxylate group.

The compound’s synthesis likely involves multi-step reactions, including:

  • Cyanoacetylation of a thiophene precursor (as seen in related compounds) .
  • Knoevenagel condensation to introduce unsaturated bonds .
  • Sulfhydryl coupling to attach the indole moiety.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S2/c1-4-38-31(37)28-23-9-7-11-25(23)40-30(28)33-27(35)18-39-26-17-34(24-10-6-5-8-22(24)26)13-12-32-29(36)21-15-19(2)14-20(3)16-21/h5-6,8,10,14-17H,4,7,9,11-13,18H2,1-3H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSITFAUFWPXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene and cyclopentane rings. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of 3,5-dimethylphenylamine with ethyl bromoacetate to form the corresponding ethyl ester, which is then cyclized to form the indole ring.

    Attachment of the Thiophene Ring: The indole derivative is reacted with thiophene-2-carboxylic acid under conditions that promote the formation of the thiophene ring.

    Formation of the Cyclopentane Ring: The final step involves the cyclization of the intermediate compound to form the cyclopentane ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Analog 1 Analog 2
Core Structure Cyclopenta[b]thiophene-3-carboxylate 4,5-Dimethylthiophene-3-carboxylate Cyclopenta[b]thiophene-3-carboxylate
Key Substituent Indole-sulfanyl with formamidoethyl chain Cyanoacrylamido-phenyl Oxadiazole-sulfonyl with dimethoxyphenyl
Molecular Weight* ~600–650 g/mol (estimated) ~350–400 g/mol ~550–600 g/mol
Functional Groups Amide, ester, thioether, formamide Amide, ester, nitrile, alkene Amide, ester, sulfonyl, oxadiazole

*Molecular weights are approximated based on structural analogs.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties (Tanimoto Similarity Indexing)

Property Target Compound SAHA* Aglaithioduline
LogP ~3.5–4.0 1.9 2.1
Water Solubility Low (<0.1 mg/mL) Moderate (10 mg/mL) Low (0.5 mg/mL)
Hydrogen Bond Donors 4 3 3
Similarity to SAHA† ~50–60% 100% ~70%

*SAHA (suberoylanilide hydroxamic acid) is a reference HDAC inhibitor.
†Similarity assessed via Tanimoto coefficients using Morgan fingerprints .

Its structural complexity may limit metabolic stability, contrasting with simpler thiophene derivatives like Analog 1 .

Biological Activity

Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of the indole moiety and thiophene ring is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to modulate G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer and inflammation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines. The induction of apoptosis and inhibition of tumor growth have been observed in vitro .
  • Anti-inflammatory Properties : Compounds with structural similarities have demonstrated the ability to reduce inflammation through the modulation of cytokine release and inhibition of inflammatory mediators .

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine release
Enzyme inhibitionAlters metabolic pathways

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives for their anticancer properties. The results showed significant cytotoxic effects against breast cancer cell lines, suggesting a similar potential for the compound .
  • Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory effects of compounds with thiophene rings. The findings indicated that these compounds could effectively inhibit the production of pro-inflammatory cytokines in macrophages .
  • Mechanistic Insights : A detailed mechanistic study revealed that certain derivatives could effectively bind to specific GPCRs, leading to downstream signaling alterations that promote cell survival or death depending on the context .

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